molecular formula C13H14ClNO4S B2611455 Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 96334-42-8

Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2611455
CAS RN: 96334-42-8
M. Wt: 315.77
InChI Key: XNRZYXXWKAKULA-UHFFFAOYSA-N
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Description

“Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.79 . It is also known by its CAS Number: 60442-41-3 .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16ClNO3S/c1-2-18-13(17)11-8-5-3-4-6-9(8)19-12(11)15-10(16)7-14/h2-7H2,1H3,(H,15,16) .


Chemical Reactions Analysis

The first stage of the reaction involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off .


Physical And Chemical Properties Analysis

This compound has a melting point of 115-117°C . Its density and boiling point are not mentioned in the search results.

Scientific Research Applications

Synthesis of Novel Compounds with Biological Activities

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives have been synthesized and investigated for their biological activities. One study described the synthesis of Schiff bases from these derivatives, which exhibited promising antibacterial, antifungal, and anti-inflammatory activities. This indicates the potential utility of these compounds in developing new therapeutic agents (Narayana, B., et al., 2006).

Anticancer Applications

In the context of anticancer research, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a precursor for synthesizing new apoptosis-inducing agents for breast cancer. The study highlighted several derivatives exhibiting significant antiproliferative potential against cancer cell lines, with some compounds inducing apoptosis in breast cancer cells, demonstrating their potential as anticancer therapeutics (Gad, E., et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Another study focused on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, investigating their antimicrobial activity. This research contributes to the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Spoorthy, Y.N., et al., 2021).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for this compound are not mentioned in the search results, compounds with similar structures have been used in the development of new drugs . Therefore, it’s possible that this compound could also have potential applications in drug development.

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-2-19-13(18)10-7-4-3-5-8(16)11(7)20-12(10)15-9(17)6-14/h2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZYXXWKAKULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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